molecular formula C7H7FO2 B040349 4-Fluoro-3-methoxyphenol CAS No. 117902-15-5

4-Fluoro-3-methoxyphenol

Cat. No.: B040349
CAS No.: 117902-15-5
M. Wt: 142.13 g/mol
InChI Key: WZUOZXFYRZFFEW-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxyphenol is an aromatic compound with the molecular formula C₇H₇FO₂ It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxyphenol typically involves the nucleophilic aromatic substitution of a fluorine atom on a phenol derivative. One common method includes the reaction of 4-fluorophenol with methanol in the presence of a base, such as sodium hydroxide, to introduce the methoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper or palladium may be employed to facilitate the substitution reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-3-methoxyphenol has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Fluoro-3-hydroxyphenol
  • 3-Fluoro-4-methoxyphenol
  • 4-Fluoro-2-methoxyphenol

Comparison: 4-Fluoro-3-methoxyphenol is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biological Activity

Overview

4-Fluoro-3-methoxyphenol, with the molecular formula C₇H₇FO₂, is an aromatic compound that has garnered attention for its potential biological activities. This compound features a fluorine atom and a methoxy group attached to a phenol ring, which contributes to its unique properties. Research indicates that it may possess anti-inflammatory and antimicrobial effects, making it a candidate for further pharmacological exploration.

  • Molecular Weight : 144.13 g/mol
  • CAS Number : 117902-15-5
  • Chemical Structure :
C7H7FO2\text{C}_7\text{H}_7\text{F}\text{O}_2

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties, particularly in human airway cells. The mechanism involves the inhibition of various cytokines when cells are stimulated with tumor necrosis factor-alpha (TNF-α). Key findings include:

  • Cytokines Inhibited :
    • CCL2
    • CCL5
    • IL-6
    • IL-8
    • ICAM-1
    • MIF
    • CXCL1
    • CXCL10
    • Serpin E1

This inhibition suggests that the compound may reduce inflammation by affecting post-transcriptional regulation of gene expression through interactions with RNA-binding proteins.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown effectiveness against various bacterial strains, although specific minimum inhibitory concentration (MIC) values were not detailed in the available literature. Comparative studies indicate that similar methoxyphenolic compounds exhibit varying degrees of antimicrobial activity, often influenced by structural modifications .

Study on Cytotoxicity and Antioxidant Properties

A study conducted by Kadoma et al. (2008) examined the cytotoxic effects of methoxyphenolic compounds in several cancer cell lines. The findings revealed that derivatives with specific substituents, such as tert-butyl groups, exhibited increased cytotoxicity compared to their methoxy counterparts. While direct data on this compound was limited, the study highlights the importance of structural modifications in determining biological activity .

In Vitro Studies

In vitro studies have demonstrated that fluorinated phenolic compounds can interact uniquely with biomolecules, potentially influencing enzyme activity and gene expression. These interactions are crucial for understanding the compound's therapeutic potential and safety profile .

Metabolic Pathways

Fluorinated compounds like this compound undergo distinct metabolic transformations that can affect their biological activity. Understanding these pathways is essential for predicting the compound's behavior in biological systems and its potential therapeutic applications.

Dosage Effects

Limited information is available regarding dosage effects in animal models for this compound. However, it is known that biological responses can vary significantly based on dosage and administration routes, necessitating further research to establish safe and effective dosing regimens.

Summary Table of Biological Activities

Activity Description References
Anti-inflammatoryInhibits cytokine production in airway cells
AntimicrobialEffective against various bacterial strains
CytotoxicityPotentially increased by structural modifications
Metabolic pathwaysUnique transformations due to fluorination

Properties

IUPAC Name

4-fluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUOZXFYRZFFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556170
Record name 4-Fluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117902-15-5
Record name 4-Fluoro-3-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117902-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-methoxyphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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